4-Bromo-4'-isopropyl-1,1'-biphenyl chemical structure and properties
4-Bromo-4'-isopropyl-1,1'-biphenyl chemical structure and properties
4-Bromo-4'-isopropyl-1,1'-biphenyl: Structural Properties, Synthesis, and Applications in Advanced Materials and Medicinal Chemistry
Executive Summary
As the demand for highly tunable organic semiconductors and pharmaceutical intermediates grows, functionalized biphenyls have emerged as critical building blocks. 4-Bromo-4'-isopropyl-1,1'-biphenyl (CAS: 1443341-90-9) is a uniquely structured aryl halide that combines a reactive electrophilic handle (the bromine atom) with a sterically demanding, solubilizing aliphatic tail (the isopropyl group)[1],[2]. This in-depth technical guide explores the causality behind its structural behavior, details chemoselective synthetic methodologies, and outlines its downstream applications in Organic Light-Emitting Diodes (OLEDs) and drug discovery.
Structural Rationale & Physicochemical Profile
In molecular design, every functional group must serve a distinct thermodynamic or kinetic purpose. The architecture of 4-Bromo-4'-isopropyl-1,1'-biphenyl is engineered for dual functionality:
-
The Isopropyl Group (4'-position): In materials science, highly planar biphenyls tend to undergo tight
stacking, leading to crystallization and phase separation in thin films. The bulky isopropyl group disrupts this planar stacking, lowering the crystallization energy and promoting the formation of stable, amorphous films required for solution-processed OLEDs[3],[4]. Furthermore, it significantly enhances solubility in non-polar organic solvents. -
The Bromo Group (4-position): Serves as a highly reliable orthogonal reactive site for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Stille), allowing for precise linear extension of the conjugated system[5],[6].
Quantitative Data Summary
The following table summarizes the core physicochemical and safety data for the compound[1],[7].
| Property | Value |
| Chemical Name | 4-Bromo-4'-isopropyl-1,1'-biphenyl |
| CAS Registry Number | 1443341-90-9 |
| Molecular Formula | C15H15Br |
| Molecular Weight | 275.18 g/mol |
| Physical State | Solid / Crystalline Powder |
| Recommended Storage | -4°C (short term) to -20°C (long term) |
| GHS Hazard Statements | H303 (Oral), H313 (Dermal), H333 (Inhalation) |
Rational Synthesis: Exploiting Halogen Chemoselectivity
Synthesizing an unsymmetrical biphenyl with a single reactive bromine atom requires strict chemocontrol. If one were to use 1,4-dibromobenzene as a starting material, statistical mixtures of mono- and di-coupled products would result.
The Causality of Precursor Selection: To achieve >95% selectivity, the synthesis utilizes 1-bromo-4-iodobenzene coupled with 4-isopropylphenylboronic acid . The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). By employing a mild palladium catalyst at moderate temperatures, the Pd(0) species selectively undergoes oxidative addition exclusively at the C–I bond, leaving the C–Br bond completely intact for downstream applications[8].
Figure 1: Selective Suzuki-Miyaura synthesis workflow exploiting C-I vs. C-Br reactivity differences.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to guarantee chemoselectivity.
-
Preparation: To a flame-dried Schlenk flask under inert argon atmosphere, add 1-bromo-4-iodobenzene (10.0 mmol), 4-isopropylphenylboronic acid (10.5 mmol), and anhydrous K₂CO₃ (20.0 mmol)[5].
-
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and Triphenylphosphine (PPh₃, 4 mol%). Note: A standard ligand like PPh₃ is preferred over bulky, electron-rich ligands here to intentionally keep the catalyst mild, preventing unwanted insertion into the C-Br bond.
-
Solvent Addition: Inject a degassed mixture of Toluene/H₂O (4:1 v/v, 25 mL). The biphasic nature dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.
-
Reaction: Heat the mixture to 60°C for 8 hours with vigorous stirring.
-
In-Process Validation: At 6 hours, sample the organic layer for Thin Layer Chromatography (TLC, Hexanes). The complete disappearance of the iodide precursor validates the reaction. Follow up with GC/MS to confirm the presence of the mono-coupled product (m/z ~275) and the absence of di-coupled impurities[9].
-
Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (100% Hexanes) to yield a white crystalline solid.
Advanced Applications & Downstream Functionalization
Once synthesized, 4-Bromo-4'-isopropyl-1,1'-biphenyl acts as a core scaffold. In the OLED industry, stable radicals and triarylamines derived from biphenyls serve as highly efficient hole-transport layers (HTL) or doublet emitters[10]. In medicinal chemistry, the biphenyl unit acts as a lipophilic, rigid spacer that can project pharmacophores into deep hydrophobic binding pockets.
Figure 2: Downstream functionalization pathways for OLED and pharmaceutical applications.
Protocol 2: Buchwald-Hartwig Amination for OLED Precursors
To convert the aryl bromide into an OLED hole-transport material, it must be coupled with a secondary amine (e.g., a carbazole derivative).
-
Preparation: Combine 4-Bromo-4'-isopropyl-1,1'-biphenyl (5.0 mmol), 9H-carbazole (6.0 mmol), and Sodium tert-butoxide (NaOtBu, 7.5 mmol) in a dry Schlenk flask.
-
Catalytic System Causality: Unlike Protocol 1, activating the C-Br bond requires a highly active, electron-rich catalyst. Add Pd₂(dba)₃ (1 mol%) and Tri-tert-butylphosphine (P(t-Bu)₃, 2 mol%). The extreme steric bulk of P(t-Bu)₃ forces the palladium center to remain mono-ligated, drastically accelerating the difficult reductive elimination of the bulky triarylamine product[5].
-
Reaction: Add anhydrous toluene (20 mL) and reflux at 110°C for 12 hours under a nitrogen atmosphere.
-
Validation & Purification: Confirm conversion via ¹H-NMR (disappearance of the N-H proton of carbazole at ~8.1 ppm). Purify via recrystallization from ethanol/dichloromethane to achieve the >99.9% purity required for optoelectronic applications.
Safety, Handling, and Storage
As a halogenated aromatic compound, 4-Bromo-4'-isopropyl-1,1'-biphenyl must be handled with appropriate industrial hygiene protocols.
-
Toxicity: It is classified under GHS as potentially harmful if swallowed (H303), in contact with skin (H313), or inhaled (H333)[7].
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during manipulation to prevent dermal absorption or inhalation of dust.
-
Storage: To prevent slow oxidative degradation or photolytic debromination, the compound should be stored in a dark, dry environment. Short-term storage (1-2 weeks) is stable at -4°C, while long-term preservation (1-2 years) requires -20°C[7].
References
-
Accela ChemBio. "N/A,2',6'-Difluoro-4'-(methoxymethoxy)acetophenone-AccelaChem." accelachem.com. Available at: [Link]
-
Bio-fount. "1443341-90-9|4-溴-4'-异丙基联苯 - BIOFOUNT." bio-fount.com. Available at: [Link]
-
ACS Publications. "Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions." The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. "US10991893B2 - Organic semiconducting compounds." patents.google.com.
-
European Patent Office. "HETEROCYCLIC COMPOUND, COMPOSITION INCLUDING HETEROCYCLIC COMPOUND, AND ORGANIC LIGHT-EMITTING DEVICE INCLUDING HETEROCYCLIC COMPOUND - Patent 3674295." epo.org. Available at: [Link]
-
RSC Publishing. "Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs." rsc.org. Available at: [Link]
-
National Institutes of Health (PMC). "Exploring the Charge-Transport and Optical Characteristics of Organic Doublet Radicals: A Theoretical and Experimental Study with Photovoltaic Applications." ncbi.nlm.nih.gov. Available at: [Link]
Sources
- 1. N/A,2’,6’-Difluoro-4’-(methoxymethoxy)acetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1443341-90-9 CAS Manufactory [m.chemicalbook.com]
- 3. US10991893B2 - Organic semiconducting compounds - Google Patents [patents.google.com]
- 4. HETEROCYCLIC COMPOUND, COMPOSITION INCLUDING HETEROCYCLIC COMPOUND, AND ORGANIC LIGHT-EMITTING DEVICE INCLUDING HETEROCYCLIC COMPOUND - Patent 3674295 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 7. 1443341-90-9|4-溴-4’-异丙基联苯|4-Bromo-4’-isopropylbiphenyl| -范德生物科技公司 [bio-fount.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the Charge-Transport and Optical Characteristics of Organic Doublet Radicals: A Theoretical and Experimental Study with Photovoltaic Applications - PMC [pmc.ncbi.nlm.nih.gov]
